

An In-depth Technical Guide to ICG-TCO and its Mechanism of Action

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Compound of Interest

Compound Name: *Icg-tco*
Cat. No.: *B12369987*

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Introduction

ICG-TCO is a specialized chemical probe that combines two key components: Indocyanine Green (ICG) and a trans-cyclooctene (TCO) moiety.[1][2] ICG is a near-infrared (NIR) fluorescent dye approved for clinical use by the U.S. Food and Drug Administration (FDA), with excitation and emission wavelengths typically around 780 nm and 810 nm, respectively.[1][3] The TCO group is a highly strained, reactive alkene that serves as a critical component in bioorthogonal chemistry.[4] This combination makes **ICG-TCO** a powerful tool for researchers in drug development and molecular imaging, enabling the precise visualization of molecules containing a tetrazine group in complex biological environments.

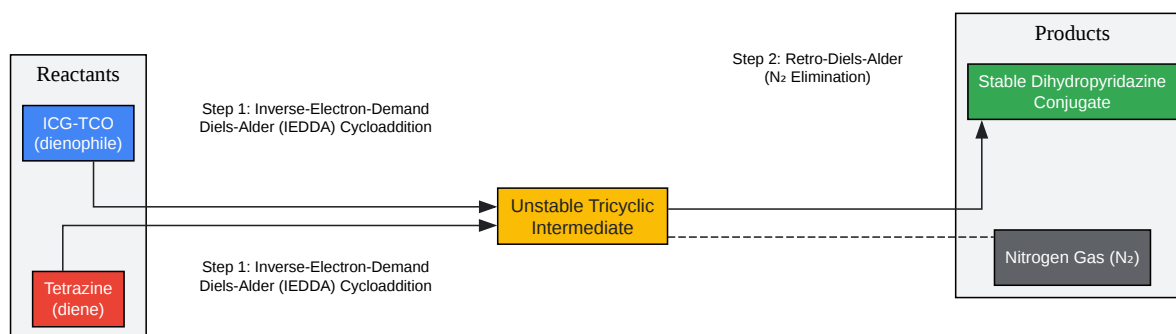
The primary function of **ICG-TCO** revolves around its participation in one of the fastest and most specific bioorthogonal reactions known: the tetrazine ligation. This reaction allows for the covalent labeling of target molecules in living systems without interfering with native biochemical processes, a crucial capability for in vivo imaging and targeted therapy.

Core Mechanism of Action: The TCO-Tetrazine Ligation

The mechanism of action of **ICG-TCO** is defined by the bioorthogonal reaction between its TCO group and a 1,2,4,5-tetrazine (Tz). This reaction, often referred to as the tetrazine ligation, proceeds through a rapid, two-step cascade that is highly efficient under physiological conditions.

- **Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction:** The process begins with a [4+2] cycloaddition. In this step, the electron-deficient tetrazine ring acts as the diene, and the highly strained, electron-rich double bond of the TCO serves as the dienophile. The high ring strain of the TCO significantly raises the energy of its highest occupied molecular orbital (HOMO), facilitating a rapid reaction with the lowest unoccupied molecular orbital (LUMO) of the tetrazine. This initial cycloaddition forms an unstable tricyclic intermediate.
- **Retro-Diels-Alder Reaction:** The intermediate formed in the first step rapidly undergoes a retro-Diels-Alder reaction. This second step involves the irreversible elimination of a molecule of dinitrogen (N_2), a thermodynamically favorable process that drives the reaction to completion.

The final result is the formation of a stable dihydropyridazine conjugate, covalently linking the ICG fluorophore to the tetrazine-tagged molecule of interest. The entire ligation is characterized by its exceptional speed, high specificity, and biocompatibility, as it proceeds efficiently in aqueous media without the need for cytotoxic catalysts like copper.



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Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Quantitative Data: Reaction Kinetics

The TCO-tetrazine ligation is renowned for its exceptional reaction kinetics, possessing some of the fastest second-order rate constants (k_2) among all bioorthogonal reactions. This allows for efficient labeling at very low, biologically relevant concentrations. The reaction rate is highly dependent on the specific chemical structures of both the TCO and tetrazine derivatives, as well as the solvent conditions. Generally, reactivity is enhanced by increasing the ring strain of the TCO or by modifying the reactants with specific functional groups: electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine accelerate the ligation.

Reactant Pair	Second-Order Rate Constant (k_2)	Conditions	Reference(s)
General TCO-Tetrazine	210 - 30,000 $M^{-1}s^{-1}$	Varies	
Parent TCO with Diphenyltetrazine	2,000 $M^{-1}s^{-1}$	9:1 Methanol/Water	
Parent TCO with Electron-deficient Tetrazine	$2.0 \times 10^3 M^{-1}s^{-1}$	Varies	
Highly Strained TCO Derivatives	Up to $10^7 M^{-1}s^{-1}$	Physiological Conditions	

Experimental Protocols

The **ICG-TCO** probe is typically used in the second step of a two-stage "pretargeting" strategy. First, a biomolecule of interest (e.g., an antibody) functionalized with a tetrazine group is administered. After this conjugate localizes to its target and unbound conjugate is cleared from circulation, the **ICG-TCO** is administered to react specifically at the target site.

General Protocol for Pretargeted Labeling using ICG-TCO

This protocol outlines a general procedure for labeling a tetrazine-modified antibody with **ICG-TCO** for in vitro or in vivo imaging.

1. Materials:

- Tetrazine-functionalized antibody (Tz-Ab)
- **ICG-TCO** (stored at -20°C or -80°C, protected from light and moisture)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Quenching Reagent (optional): A small molecule tetrazine to react with excess **ICG-TCO**
- Purification System (optional): Size exclusion chromatography (SEC) column

2. Antibody Preparation:

- Prepare a solution of the Tz-Ab in PBS at a desired concentration (e.g., 1-5 mg/mL).
- Ensure the antibody solution is free of any amine-containing buffers (like Tris) if the tetrazine was introduced via an NHS ester reaction.

3. **ICG-TCO** Preparation:

- Allow the vial of **ICG-TCO** to warm to room temperature before opening to prevent condensation.
- Dissolve the **ICG-TCO** in a minimal amount of a compatible organic solvent (e.g., DMSO) to create a concentrated stock solution.
- Immediately before use, dilute the **ICG-TCO** stock solution into the reaction buffer (PBS).

4. Ligation Reaction:

- Add the **ICG-TCO** solution to the Tz-Ab solution. A 5- to 10-fold molar excess of **ICG-TCO** relative to the antibody is typically recommended to ensure complete labeling.
- Incubate the reaction mixture at room temperature or 37°C. The reaction is exceptionally fast and is often complete within 5-30 minutes.
- Protect the reaction from light due to the photosensitivity of ICG.

5. Quenching and Purification (Optional):

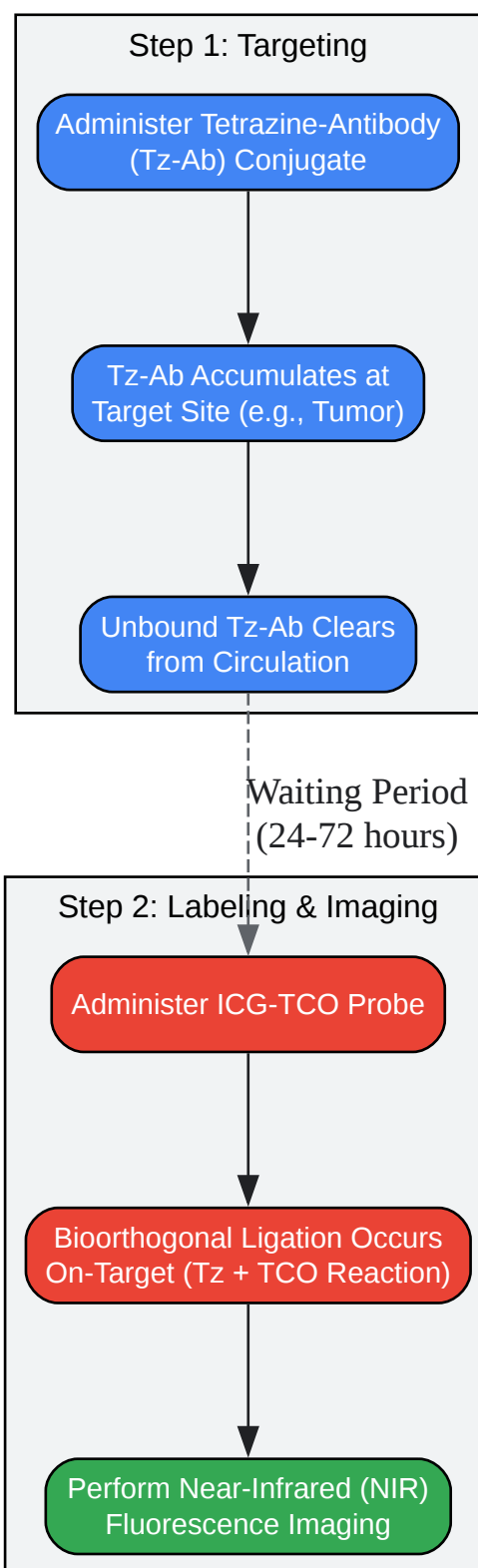
- To remove any unreacted **ICG-TCO**, an optional quenching step can be performed by adding a molar excess of a small molecule tetrazine.
- The final labeled antibody conjugate (ICG-Ab) can be purified from excess reagents using size exclusion chromatography or dialysis.

6. Analysis and Storage:

- Confirm labeling efficiency using UV-Vis spectroscopy by measuring the absorbance of ICG (around 780 nm) and the protein (at 280 nm).
- Store the final conjugate at 4°C, protected from light, for short-term use or at -80°C for long-term storage.

Visualization of Experimental Workflow

The pretargeting approach is a powerful strategy in targeted therapy and imaging. It decouples the targeting and imaging/delivery steps, allowing the targeting molecule (e.g., an antibody) ample time to accumulate at the target and clear from non-target tissues. This minimizes off-target effects and improves the signal-to-background ratio.



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Workflow for in vivo pretargeted imaging using **ICG-TCO**.

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